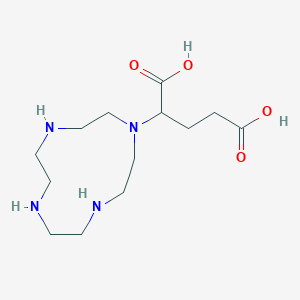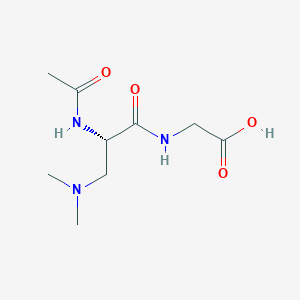
N-Acetyl-3-(dimethylamino)-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-(dimethylamino)-L-alanylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a dimethylamino group, and a combination of alanyl and glycine amino acids. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(dimethylamino)-L-alanylglycine typically involves the following steps:
Dimethylamination: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine donor reacts with the intermediate compound.
Peptide Bond Formation: The alanyl and glycine amino acids are coupled using standard peptide synthesis techniques, often employing carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a coupling agent like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers and automated systems to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step. Quality control measures, including HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to verify the compound’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-3-(dimethylamino)-L-alanylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products
Applications De Recherche Scientifique
N-Acetyl-3-(dimethylamino)-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive peptides.
Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-3-(dimethylamino)-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and dimethylamino groups play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-3-methylhistidine: An acetylated derivative of 3-methylhistidine, known for its association with prostate cancer.
N-Acetyl-4-(trifluoromethoxy)aniline: A compound with a trifluoromethoxy group, used in various chemical reactions.
Uniqueness
N-Acetyl-3-(dimethylamino)-L-alanylglycine is unique due to its specific combination of functional groups and amino acids, which confer distinct chemical properties and biological activities
Propriétés
Numéro CAS |
646071-68-3 |
|---|---|
Formule moléculaire |
C9H17N3O4 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-[[(2S)-2-acetamido-3-(dimethylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H17N3O4/c1-6(13)11-7(5-12(2)3)9(16)10-4-8(14)15/h7H,4-5H2,1-3H3,(H,10,16)(H,11,13)(H,14,15)/t7-/m0/s1 |
Clé InChI |
VBLITVMGKUGRJT-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CN(C)C)C(=O)NCC(=O)O |
SMILES canonique |
CC(=O)NC(CN(C)C)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


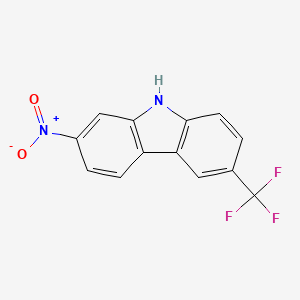
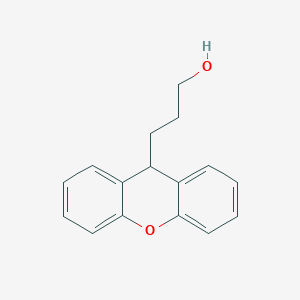
![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)
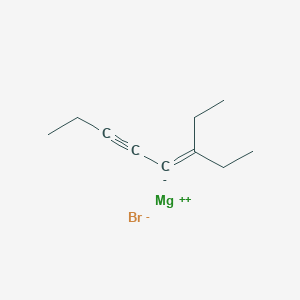
![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)
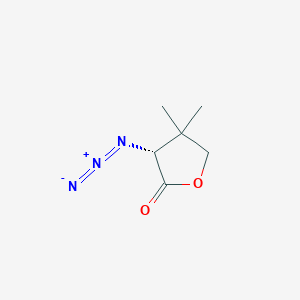
![2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-](/img/structure/B12592924.png)
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
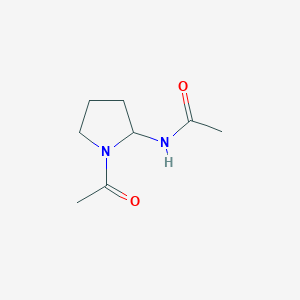
![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)
